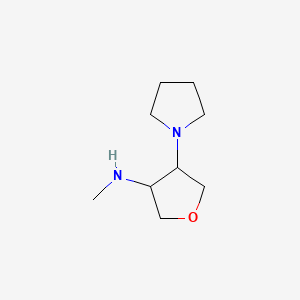

N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

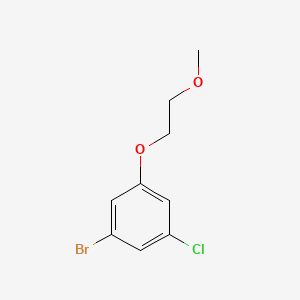

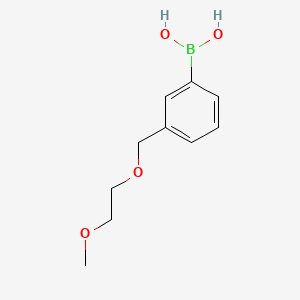

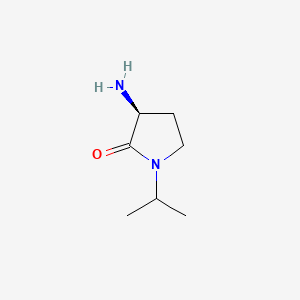

“N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is provided by Amerigo Scientific, a specialist distributor serving life science .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

The molecular formula of “N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine” is C9H18N2O, and its molecular weight is 170.256.Chemical Reactions Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique

Synthesis Processes

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a significant intermediate in the synthesis of premafloxacin, an antibiotic targeted at pathogens of veterinary importance. The process involves a series of steps including asymmetric Michael addition and stereoselective alkylation, proving its importance in pharmaceutical synthesis (Fleck et al., 2003).

Catalytic Applications

CeO2-supported gold nanoparticles (Au/CeO2) and Aerosil 200 have been found to efficiently catalyze the oxidative transformation of cyclic amines to lactams, essential chemical feedstocks. This transformation includes the conversion of pyrrolidine to lactam products like 2-pyrrolidone, indicating the compound's role in producing commercially significant chemicals like nylon-6 (Dairo et al., 2016).

Chemical Synthesis

The compound's chemistry is pivotal for the synthesis of pyrrolidines, a class of organic compounds with various applications in medicine and industry, including as dyes and agrochemical substances. The polar [3+2] cycloaddition involving N-methyl azomethine ylide illustrates the compound's utility in synthesizing these pyrrolidines under mild conditions (Żmigrodzka et al., 2022).

Pharmaceutical Synthesis

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine has been used to synthesize compounds like N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and its derivatives, which exhibit tuberculostatic activity. This highlights the compound's relevance in developing pharmaceuticals targeted at specific bacterial infections (Bogdanowicz et al., 2012).

Heterocyclic Chemistry

Pyrrolidine derivatives, such as N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine, form the structural basis for many vital biological molecules like heme and chlorophyll. The compound's derivatives are crucial in synthesizing polymers like polypyrroles, which are known for their electrical conductivity and stability, indicating its significance in material science and biologically active compounds (Anderson & Liu, 2000).

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-4-pyrrolidin-1-yloxolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10-8-6-12-7-9(8)11-4-2-3-5-11/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWDZAOFJLOZAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COCC1N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)